Columbamine chloride

Vue d'ensemble

Description

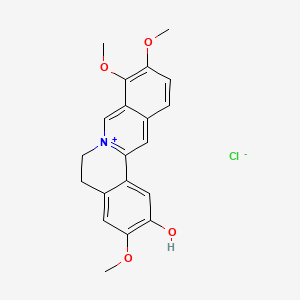

Le chlorure de columbamine, également connu sous le nom de chlorure de déhydroisocorypalmine, est un composé chimique de formule moléculaire C20H20NO4•Cl. Il s'agit d'un composé hétérotétracyclique organique et d'un alcaloïde de la berbérine. Le chlorure de columbamine est connu pour ses diverses propriétés pharmacologiques et se trouve dans certaines plantes, notamment Coptis japonica et Plumeria rubra .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le chlorure de columbamine peut être synthétisé par extraction de la columbamine à partir de sources naturelles, suivie de sa conversion en forme chlorure. Le processus d'extraction implique généralement l'utilisation de solvants tels que le méthanol ou l'éthanol pour isoler la columbamine des matières végétales. La columbamine isolée est ensuite mise en réaction avec de l'acide chlorhydrique pour former le chlorure de columbamine .

Méthodes de Production Industrielle : Dans les milieux industriels, la production de chlorure de columbamine implique une extraction à grande échelle à partir de sources végétales, suivie d'une purification et d'une conversion en forme chlorure. Le processus peut inclure des étapes telles que l'extraction par solvant, la filtration et la cristallisation pour obtenir du chlorure de columbamine de haute pureté .

Analyse Des Réactions Chimiques

Structural Basis for Reactivity

Columbamine chloride features:

-

A dihydroisoquinolino[2,1-b]isoquinolinium core

-

Three methoxy (-OCH₃) groups at positions 3, 9, and 10

-

A hydroxyl (-OH) group at position 2

-

A chloride counterion

Key reactive sites include the hydroxyl group (acid-base reactions), methoxy groups (demethylation), and the aromatic system (electrophilic substitution).

Acid-Base and Ionic Interactions

The chloride ion enables ionic reactivity:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Ion exchange | Aqueous solution with AgNO₃ | Precipitation of AgCl |

| Protonation/deprotonation | pH < 3 or pH > 10 | Hydroxyl group deprotonation |

Redox Reactions

The isoquinoline core undergoes redox transformations:

Oxidation

-

With H₂O₂/O₂ : Aromatic hydroxylation or ring expansion, forming oxidized derivatives.

-

Electrochemical oxidation : Generates radical intermediates, observed in similar alkaloids .

Reduction

-

Catalytic hydrogenation (H₂/Pd) : Saturates the dihydroisoquinoline ring, yielding tetrahydro derivatives .

Substitution and Demethylation

Methoxy groups participate in nucleophilic substitutions:

| Reagent | Product | Application |

|---|---|---|

| HI (aq) | Demethylation to phenolic -OH | Structural modification |

| Thiols (e.g., GSH) | Thiolate adducts at C-2 or C-3 | Mimics biological detoxification |

Biological Transformation Pathways

In vivo, this compound exhibits enzyme-mediated reactions:

-

Cytochrome P450 oxidation : Hydroxylation at C-10, forming bioactive metabolites .

-

Glutathione conjugation : Thiol attack at the electrophilic C-7 position, observed in analogous quaternary alkaloids .

Stability and Degradation

Applications De Recherche Scientifique

Anticancer Properties

Columbamine has demonstrated notable anticancer effects, particularly in colon cancer. Research indicates that it inhibits the proliferation and malignization of colon cancer cells by suppressing the Wnt/β-catenin signaling pathway. This pathway is crucial for cell growth and differentiation, and its inhibition leads to increased apoptosis in cancer cells.

- Mechanism of Action : Columbamine induces apoptosis by activating pro-apoptotic factors and inhibiting anti-apoptotic factors. Specifically, it increases the expression of BAD while decreasing Bcl-2 levels, which promotes cell death in colon cancer cell lines such as HCT116 and LoVo .

- Case Study : In a study involving HCT116 cells treated with columbamine, a dose-dependent increase in apoptosis was observed, alongside a decrease in cell viability. Flow cytometry confirmed a higher population of Annexin V-positive cells post-treatment, indicating effective induction of apoptosis .

Metabolic Regulation

Columbamine chloride has been shown to play a role in metabolic regulation, particularly in lipid metabolism. It exhibits potential benefits in managing conditions such as hyperlipidemia and obesity.

- Effects on Lipid Metabolism : In vitro studies have revealed that columbamine reduces triglyceride levels in HepG2 liver cells by inhibiting key enzymes involved in lipid synthesis. It demonstrated an IC50 value comparable to berberine, another well-known alkaloid .

- Mechanism : The compound influences the expression of genes related to fatty acid oxidation and triglyceride synthesis, thereby promoting healthier lipid profiles. Specifically, it upregulates medium-chain acyl-CoA dehydrogenase while downregulating fatty acid synthase and acetyl-CoA carboxylase .

Antimicrobial Activity

Columbamine exhibits antimicrobial properties against various pathogens, making it a candidate for therapeutic applications in infectious diseases.

- Antiplasmodial Activity : Studies have indicated that columbamine possesses activity against Plasmodium vivax, the causative agent of malaria. Its efficacy against protozoan infections highlights its potential use in treating malaria .

- Broad-Spectrum Antibacterial Effects : The compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus. Its antibacterial properties could be harnessed for developing new antimicrobial agents .

Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory properties that may benefit conditions characterized by chronic inflammation.

Mécanisme D'action

Columbamine chloride exerts its effects through various molecular targets and pathways:

Enzyme Inhibition: It inhibits the enzyme methyl transferase, which is involved in the synthesis of acetylcholinesterase, an enzyme necessary for normal nerve cell function.

Signal Pathways: this compound has been shown to regulate the PTEN/AKT signal pathway, which is crucial in controlling cell proliferation, migration, and apoptosis.

Comparaison Avec Des Composés Similaires

Le chlorure de columbamine fait partie de la famille des alcaloïdes protoberbérine, qui comprend des composés tels que la berbérine, la berbérubine, la thalifendine, la déméthylèneberbérine et la jatrorrhizine . Ces composés partagent un squelette moléculaire similaire mais diffèrent par leurs motifs de substitution, ce qui entraîne des variations dans leurs propriétés pharmacologiques.

Composés Similaires :

Berbérine : Connue pour ses activités antibactériennes et antidiabétiques à large spectre.

Berbérubine : Présente de fortes propriétés antibactériennes.

Thalifendine : A des effets antihyperlipidémiques.

Déméthylèneberbérine : Connue pour ses activités anticancéreuses.

Jatrorrhizine : Affiche des propriétés antimalariennes et anti-inflammatoires.

Unicité du Chlorure de Columbamine : Le chlorure de columbamine est unique en raison de son inhibition spécifique de la méthyltransférase et de son rôle dans la régulation de la voie de signalisation PTEN/AKT, ce qui en fait un composé précieux dans la recherche sur le cancer et la neuropharmacologie .

Activité Biologique

Columbamine chloride, a tetrahydroisoquinoline alkaloid derived from the rhizome of Coptis chinensis, has garnered significant attention due to its diverse biological activities. This article synthesizes current research findings on the compound's pharmacological effects, particularly its anti-cancer, anti-inflammatory, and metabolic regulatory properties.

- Chemical Formula : CHClNO

- Molecular Weight : 373.83 g/mol

- CAS Number : 15840198

Antitumor Activity

Recent studies have highlighted columbamine's potential as an anti-cancer agent, particularly in colon cancer cells.

Columbamine exerts its effects primarily through the inhibition of the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and survival. A study demonstrated that:

- Proliferation Inhibition : Columbamine significantly reduced the proliferation of colon cancer cells (HCT116 and LoVo) in a dose-dependent manner.

- Apoptosis Induction : Treatment with columbamine increased apoptosis rates, as evidenced by flow cytometry and TUNEL staining. The expression of pro-apoptotic proteins such as BAD was upregulated, while anti-apoptotic factors like Bcl-2 were downregulated .

In Vivo Studies

In animal models, columbamine administration led to a reduction in tumor size in mice injected with HCT116 cells. The results indicated that columbamine could be a promising therapeutic agent for colon cancer treatment .

Anti-inflammatory and Metabolic Effects

Columbamine also exhibits significant anti-inflammatory properties. It has been shown to reduce oxidative stress and inflammation in various models.

- Anti-inflammatory Activity : Studies indicate that columbamine can alleviate pain and inflammation, contributing to its therapeutic potential in conditions such as arthritis .

- Metabolic Regulation : At a concentration of 15 µM, columbamine reduced triglyceride levels in HepG2 cells by 35%, suggesting its role in lipid metabolism regulation. This effect is comparable to that of berberine, another well-known alkaloid .

Pharmacological Profiles

Columbamine's pharmacological actions extend beyond anticancer and anti-inflammatory effects. It has demonstrated:

- Antimicrobial Activity : Exhibits inhibitory effects against various pathogens.

- Antidiabetic Effects : Shows potential in lowering blood glucose levels .

Summary of Biological Activities

Case Studies

- Colon Cancer Study : A study involving HCT116 cells showed that treatment with columbamine led to a significant decrease in cell viability and an increase in apoptotic markers. The mechanism was linked to the suppression of the Wnt/β-catenin pathway .

- Metabolic Study : In HepG2 cells, columbamine's ability to reduce triglycerides was assessed, revealing a significant decrease at concentrations similar to those used for berberine treatment .

Propriétés

IUPAC Name |

3,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-ol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4.ClH/c1-23-18-5-4-12-8-16-14-10-17(22)19(24-2)9-13(14)6-7-21(16)11-15(12)20(18)25-3;/h4-5,8-11H,6-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUDGYVKQSKHQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)O)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578785 | |

| Record name | 2-Hydroxy-3,9,10-trimethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1916-10-5 | |

| Record name | Columbamine chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3,9,10-trimethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.